molecular formula C10H19Br2O5P B8320512 t-Butyl diethylphosphonodibromoacetate

t-Butyl diethylphosphonodibromoacetate

Cat. No.: B8320512
M. Wt: 410.04 g/mol
InChI Key: DFOLRPXUVUJEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl diethylphosphonodibromoacetate is a brominated organophosphorus compound characterized by a tert-butyl ester group, diethylphosphonate moiety, and two bromine atoms attached to the acetate backbone. Its structure combines steric bulk from the tert-butyl group with the electrophilic reactivity of bromine and the stabilizing properties of the phosphonate group. Applications likely include its use as a precursor in Horner-Wadsworth-Emmons olefination or as a building block in medicinal chemistry due to its reactive bromine substituents.

Properties

Molecular Formula

C10H19Br2O5P

Molecular Weight

410.04 g/mol

IUPAC Name

tert-butyl 2,2-dibromo-2-diethoxyphosphorylacetate

InChI

InChI=1S/C10H19Br2O5P/c1-6-15-18(14,16-7-2)10(11,12)8(13)17-9(3,4)5/h6-7H2,1-5H3

InChI Key

DFOLRPXUVUJEEJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)(Br)Br)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Hydrolysis and Electrophilic Substitution

The bromine atoms in t-butyl diethylphosphonodibromoacetate confer significant electrophilicity compared to non-halogenated analogs. For example:

Compound Hydrolysis Half-Life (pH 7, 25°C) Reactivity Notes
t-Butyl chloride 23 seconds Rapid SN1 hydrolysis due to stable tert-butyl carbocation
Isopropyl bromide 2.1 days Slower SN2 mechanism due to steric hindrance
This compound (predicted) N/A Expected faster hydrolysis than t-butyl bromide due to electron-withdrawing phosphonate group enhancing leaving-group ability

While hydrolysis data for t-butyl bromide itself is unavailable, its structural analogs suggest that the presence of electron-withdrawing phosphonate groups in this compound would accelerate hydrolysis relative to simple alkyl halides. This reactivity is critical in synthetic applications where controlled degradation or substitution is required.

Steric and Electronic Effects of Substituents

  • Phosphonate Groups: The diethylphosphonate moiety stabilizes the compound through resonance, reducing its susceptibility to oxidation compared to non-phosphorylated bromoacetates. This contrasts with triethyl phosphonoacetate (, Compound I), which lacks bromine but shares similar synthetic utility in forming carbonyl compounds .
  • tert-Butyl Ester : The bulky tert-butyl group impedes nucleophilic attack at the ester carbonyl, enhancing thermal stability relative to methyl or ethyl esters. This property is advantageous in high-temperature reactions.

Physical Properties and Stability

Limited experimental data are available for this compound. However, comparisons can be drawn:

Property This compound (predicted) Dibutyl Ethyl Phosphonoacetate (, Compound II)
Vapor Pressure Lower than t-butyl bromide (135 mm Hg ) Likely low due to higher molecular weight
IR Spectroscopy Expected P=O stretch ~1250 cm⁻¹, C-Br ~600 cm⁻¹ P=O confirmed at 1245 cm⁻¹ (Table 1, )

The phosphonate group likely reduces volatility compared to t-butyl bromide, which exists solely as a vapor in ambient conditions . IR data for the target compound remain uncharacterized due to insufficient samples, as noted in analogous syntheses .

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